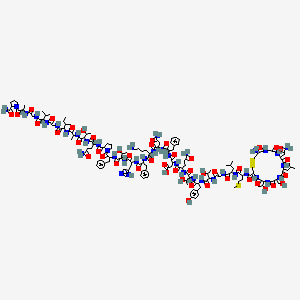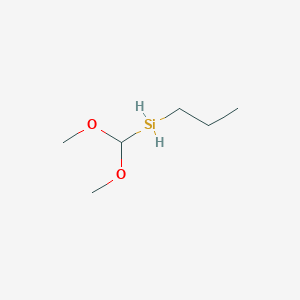
Dimethoxymethyl(propyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethoxymethyl(propyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a methyl group, a propyl group, and two methoxy groups. This compound is of significant interest due to its versatile applications in various fields, including material science, polymer chemistry, and surface modification.
准备方法
Synthetic Routes and Reaction Conditions: Dimethoxymethyl(propyl)silane can be synthesized through several methods. One common approach involves the reaction of propylmagnesium bromide with dimethoxymethylchlorosilane under controlled conditions. The reaction typically proceeds as follows: [ \text{CH}_3\text{Si(OCH}_3\text{)}_2\text{Cl} + \text{C}_3\text{H}_7\text{MgBr} \rightarrow \text{CH}_3\text{Si(OCH}_3\text{)}_2\text{C}_3\text{H}_7 + \text{MgBrCl} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the direct reaction of methanol with methyl(propyl)silane in the presence of a catalyst. This method is favored for its efficiency and scalability.
化学反应分析
Types of Reactions: Dimethoxymethyl(propyl)silane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the methoxy groups are hydrolyzed to form silanols. [ \text{CH}_3\text{Si(OCH}_3\text{)}_2\text{C}_3\text{H}_7 + 2\text{H}_2\text{O} \rightarrow \text{CH}_3\text{Si(OH)}_2\text{C}_3\text{H}_7 + 2\text{CH}_3\text{OH} ]
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds. [ 2\text{CH}_3\text{Si(OH)}_2\text{C}_3\text{H}_7 \rightarrow \text{CH}_3\text{Si(OSi(OH)}_2\text{C}_3\text{H}_7 + \text{H}_2\text{O} ]
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Condensation: Acidic or basic catalysts to promote the formation of siloxane bonds.
Major Products:
Hydrolysis: Silanols and methanol.
Condensation: Siloxanes and water.
科学研究应用
Dimethoxymethyl(propyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: Employed in the modification of surfaces for biological assays and as a coupling agent in the immobilization of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical coatings.
Industry: Utilized in the production of adhesives, sealants, and coatings due to its ability to enhance adhesion and durability.
作用机制
Dimethoxymethyl(propyl)silane can be compared with other similar compounds such as:
- Dimethoxymethyl(ethyl)silane
- Dimethoxymethyl(isopropyl)silane
- Trimethoxymethylsilane
Uniqueness: this compound is unique due to its specific combination of a propyl group and two methoxy groups, which provides a balance of reactivity and stability. This makes it particularly useful in applications requiring strong adhesion and durability.
相似化合物的比较
- Dimethoxymethyl(ethyl)silane: Similar structure but with an ethyl group instead of a propyl group.
- Dimethoxymethyl(isopropyl)silane: Contains an isopropyl group, offering different steric properties.
- Trimethoxymethylsilane: Contains three methoxy groups, leading to higher reactivity in hydrolysis and condensation reactions.
属性
IUPAC Name |
dimethoxymethyl(propyl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16O2Si/c1-4-5-9-6(7-2)8-3/h6H,4-5,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUINFYCIIMWIDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[SiH2]C(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
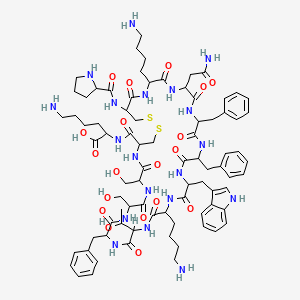
![(10R,11R,12Z,17Z,19Z,21S)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone](/img/structure/B8083246.png)
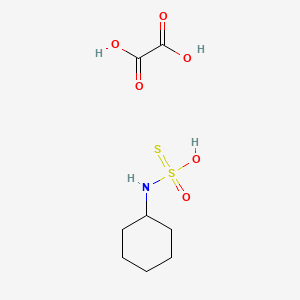
![(+)-N,N-Bis[(1S)-1-phenylethyl]-dinaphtho[2,1-D](/img/structure/B8083255.png)
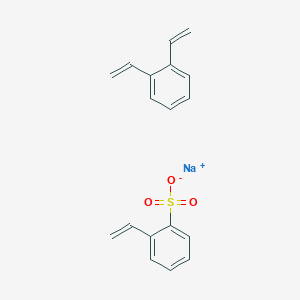
![(2Z,4R)-4-[(E)-3-hydroxyoct-1-enyl]-2-pentylidene-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-ol](/img/structure/B8083263.png)
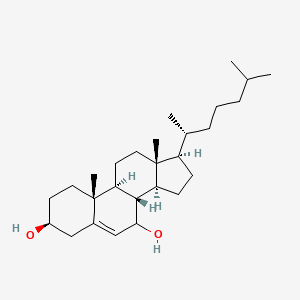
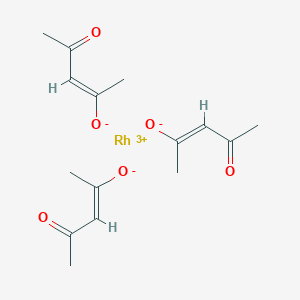
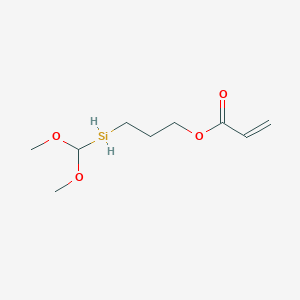
![(3R,3aS,6R,6aS)-6-[(4-methylbenzenesulfonyl)oxy]-hexahydrofuro[3,2-b]furan-3-yl 4-methylbenzene-1-sulfonate](/img/structure/B8083286.png)
![(R)-N-[(1E)-1-(3-bromophenyl)ethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8083287.png)
![7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B8083288.png)

